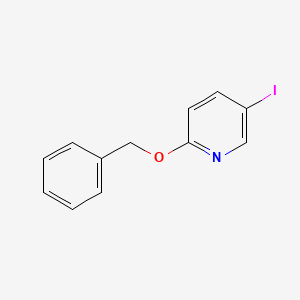

2-Benzyloxy-5-iodopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-phenylmethoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMSMXGJLCUFMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy 5 Iodopyridine

Nucleophilic Aromatic Substitution Approaches

The principal route for synthesizing 2-Benzyloxy-5-iodopyridine is through nucleophilic aromatic substitution (SNAr). nih.gov This strategy takes advantage of the inherent electronic properties of the pyridine (B92270) ring, which is susceptible to attack by nucleophiles, particularly when a good leaving group is present at the 2- or 4-position. wikipedia.orggcwgandhinagar.com The synthesis of alkoxy-iodopyridines, including the target compound, has been effectively achieved by the nucleophilic displacement of a halogen (chlorine or fluorine) from a dihalopyridine precursor. nih.gov

The preparation of 2-Benzyloxy-5-iodopyridine via SNAr typically starts from a halogenated pyridine, most commonly 2-chloro-5-iodopyridine (B1352245). nih.gov The reaction involves the displacement of the chloro group by a benzyloxy nucleophile, which is generated from benzyl (B1604629) alcohol in the presence of a base. nih.gov

Detailed studies have outlined specific conditions for this transformation. In one procedure, 2-chloro-5-iodopyridine is reacted with benzyl alcohol to yield 2-benzyloxy-5-iodopyridine. nih.gov A similar approach is used for analogous compounds, such as reacting 2-fluoro-4-iodopyridin-5-ol with benzyl bromide using potassium carbonate (K₂CO₃) as the base in anhydrous dimethylformamide (DMF). vulcanchem.com The choice of halogen on the pyridine ring can influence reactivity; the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine. acs.org

Below is a data table summarizing the reactants and conditions for the synthesis of 2-Benzyloxy-5-iodopyridine and a closely related analogue.

| Product | Pyridine Precursor | Oxygen Nucleophile Source | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Benzyloxy-5-iodopyridine | 2-Chloro-5-iodopyridine | Benzyl alcohol | Not specified in abstract | Not specified in abstract | Not specified in abstract | 66.1% | researchgate.net |

| 5-(Benzyloxy)-2-fluoro-4-iodopyridine | 2-Fluoro-4-iodopyridin-5-ol | Benzyl bromide | K₂CO₃ | Anhydrous DMF | 80°C | Not specified | vulcanchem.com |

The pyridine ring's reactivity towards nucleophiles is fundamentally different from that of benzene (B151609). wikipedia.org The electronegative nitrogen atom in the pyridine ring reduces the electron density of the carbon atoms, particularly at the 2- and 4-positions. wikipedia.orggcwgandhinagar.com This electron deficiency makes the pyridine ring more susceptible to nucleophilic attack compared to the electron-rich benzene ring. wikipedia.org

The SNAr mechanism proceeds in two main steps:

Nucleophilic Attack : The nucleophile (e.g., the benzyloxide anion) attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.

Leaving Group Departure : The complex then re-aromatizes by expelling the leaving group (in this case, a halide ion such as Cl⁻). wikipedia.org

The presence of good leaving groups like bromine, chlorine, or fluorine facilitates this substitution. wikipedia.org Fluorine, due to its high electronegativity, accelerates SNAr reactions on pyridine rings compared to chlorine. acs.org The stability of the intermediate and the facility of leaving group departure are key factors governing the reaction's success. The basic lone pair of electrons on the pyridine nitrogen does not participate in the aromatic π-system, allowing it to act as a base or nucleophile without disrupting the ring's aromaticity. wikipedia.orgbhu.ac.in

Alternative Synthetic Routes for Analogous Pyridine Scaffolds

While direct SNAr on 2-chloro-5-iodopyridine is a primary route, other methods used for analogous benzyloxypyridines can be considered. For instance, 2-benzyloxypyridine can be conveniently prepared by heating a mixture of 2-chloropyridine, benzyl alcohol, and solid potassium hydroxide (B78521) in toluene (B28343). beilstein-journals.org This method notably avoids the need for 18-crown-6, simplifying the procedure. beilstein-journals.org

Another approach involves the reaction of a pyridone with an aryl halide. For example, 4-chloropyridone can be reacted with benzyl bromide in the presence of silver carbonate (Ag₂CO₃) to afford the corresponding 2-benzyloxypyridine derivative. Furthermore, the synthesis of other alkoxy-iodopyridines has been achieved by reacting chloro-iodo heterocycles with sodium methoxide, demonstrating the versatility of the nucleophilic substitution approach for this class of compounds. nih.gov These methods highlight general strategies that can be adapted for the synthesis of various substituted pyridine scaffolds.

Purification and Isolation Techniques in the Synthesis of 2-Benzyloxy-5-iodopyridine

After the synthesis of 2-Benzyloxy-5-iodopyridine, the crude product must be purified to remove unreacted starting materials, by-products, and solvents. Standard laboratory techniques are employed to achieve high purity.

Commonly reported methods for the purification of 2-benzyloxy-5-iodopyridine and its analogues include:

Flash Chromatography : This is a widely used technique where the crude product is passed through a column of silica (B1680970) gel. nih.gov A solvent system, such as a mixture of heptane (B126788) and ethyl acetate, is used to elute the components at different rates, allowing for the separation of the desired product. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC) : For higher purity, preparative HPLC is utilized. nih.gov A C18 reverse-phase column is often employed with a gradient elution system, such as acetonitrile (B52724) and an ammonium (B1175870) hydrocarbonate buffer, to isolate the final compound. nih.gov

Filtration and Extraction : Following the reaction, the mixture is often quenched with water and extracted with an organic solvent. The product is then isolated from the organic phase. In some cases, the product may precipitate from the reaction mixture and can be isolated by simple filtration. mit.edu

Recrystallization : This technique can be used to obtain highly pure crystalline solids from the crude material. orgchemres.org

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required purity of the final product. The stability of 2-Benzyloxy-5-iodopyridine should also be considered; the iodine substituent can make the compound sensitive to light and moisture, necessitating storage under inert conditions. vulcanchem.com

Reactivity and Advanced Chemical Transformations of 2 Benzyloxy 5 Iodopyridine

Cross-Coupling Reactions at the C-5 Iodine Position

The carbon-iodine bond at the C-5 position of 2-benzyloxy-5-iodopyridine is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine (B92270) ring, further influenced by the electronegative iodine atom, facilitates these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling (General Principles and Applications)

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgmdpi.com In the context of 2-benzyloxy-5-iodopyridine, the iodine substituent serves as an excellent leaving group for this transformation. vulcanchem.com

The general principle of the Suzuki-Miyaura coupling involves a catalytic cycle that includes the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of 2-benzyloxy-5-iodopyridine, followed by transmetalation with an organoboron reagent (such as a boronic acid or boronic ester) in the presence of a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the palladium(0) catalyst. rsc.org

This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents. mdpi.commdpi.com The use of 2-benzyloxy-5-iodopyridine in Suzuki-Miyaura couplings allows for the synthesis of a variety of 5-aryl-2-benzyloxypyridine derivatives. These products can be further modified, for example, by removal of the benzyl (B1604629) protecting group to yield 5-aryl-2-pyridones.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Arylboronic Acids

| Arylboronic Acid | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol (B145695)/Water | 2-Benzyloxy-5-phenylpyridine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-Benzyloxy-5-(4-methoxyphenyl)pyridine |

| 2-Tolylboronic acid | Pd(Amphos)₂Cl₂ | K₂CO₃ | - | 2-Benzyloxy-5-(o-tolyl)pyridine. tcichemicals.com |

This table represents typical conditions and products and is not exhaustive.

Other Metal-Catalyzed Cross-Coupling Strategies (e.g., Sonogashira Coupling Contexts)

Beyond the Suzuki-Miyaura coupling, the iodine at the C-5 position of 2-benzyloxy-5-iodopyridine is amenable to other important palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org

The Sonogashira coupling typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base such as an amine. mdpi.com The reaction of 2-benzyloxy-5-iodopyridine with various terminal alkynes provides access to 5-alkynyl-2-benzyloxypyridine derivatives. These products are valuable intermediates for the synthesis of more complex heterocyclic structures. For instance, in some cases, the chloro group can also undergo coupling by using an excess of the alkyne. beilstein-journals.org

Iron-catalyzed Sonogashira couplings have also been developed, offering a more economical and environmentally friendly alternative to palladium. beilstein-journals.org While specific examples with 2-benzyloxy-5-iodopyridine are not prevalent in the provided search results, the general reactivity of iodopyridines suggests its potential applicability. beilstein-journals.org

Regioselectivity and Chemoselectivity in Iodopyridine Functionalization

The functionalization of halopyridines often presents challenges in regioselectivity, particularly when multiple halogen atoms are present. nih.gov In the case of dihalogenated pyridines, the halide adjacent to the nitrogen is typically more reactive in palladium-catalyzed cross-couplings. nih.gov However, for a molecule like 2-benzyloxy-5-iodopyridine, the single iodine atom at the 5-position provides a clear and predictable site for cross-coupling reactions.

Chemoselectivity becomes a key consideration when other reactive sites are present in the molecule or the coupling partner. The Suzuki-Miyaura and Sonogashira reactions are known for their high degree of functional group tolerance, allowing for the selective reaction at the carbon-iodine bond without affecting other sensitive groups that might be present on the coupling partner or the pyridine ring itself. mdpi.comd-nb.info For example, in a molecule with both an iodo and a chloro substituent, the Sonogashira coupling can be directed to selectively react at the more reactive C-I bond. beilstein-journals.org The choice of catalyst and reaction conditions can be crucial in directing the outcome of the reaction and avoiding unwanted side reactions. nih.gov

Reactions Involving the Benzyloxy Moiety

The benzyloxy group at the C-2 position of the pyridine ring serves a dual purpose. It acts as a protecting group for the 2-pyridone tautomer and also influences the electronic properties of the pyridine ring. This group can be strategically manipulated through deprotection or involved in rearrangement reactions.

O-Alkylation and De-protection Strategies

The benzyloxy group is a common protecting group for hydroxyl functionalities due to its relative stability and the various methods available for its removal. organic-chemistry.org The introduction of the benzyl group, or O-alkylation, to form 2-benzyloxypyridine derivatives can be achieved through Williamson ether synthesis, reacting the corresponding 2-pyridone with benzyl bromide in the presence of a base. mdpi.com An alternative method involves using 2-benzyloxy-1-methylpyridinium triflate, which allows for benzylation under neutral conditions. beilstein-journals.org

Deprotection, or the cleavage of the benzyl ether, is a common and often necessary step in a synthetic sequence. The most widely used method for debenzylation is palladium-catalyzed hydrogenation. organic-chemistry.orghighfine.com This reaction is typically clean and high-yielding, producing the corresponding 2-pyridone and toluene as a byproduct. organic-chemistry.org When other functional groups sensitive to hydrogenation are present in the molecule, alternative methods such as transfer hydrogenation can be employed. organic-chemistry.org Acid-catalyzed debenzylation is also possible, although its application is limited to substrates that can tolerate strong acidic conditions. nih.gov

Anionic Rearrangement Pathways

A fascinating and synthetically useful transformation involving the benzyloxy group is the clockss.orgwvu.edu-anionic rearrangement, often referred to as a Wittig rearrangement. clockss.orgresearchgate.net In the case of 2-benzyloxypyridine and its derivatives, treatment with a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), can lead to deprotonation at the benzylic carbon. researchgate.netmdpi.com This is followed by a 1,2-migration of the pyridine ring to the benzylic carbon, resulting in the formation of a pyridyl carbinol. clockss.orgresearchgate.net

This rearrangement is believed to proceed through an associative mechanism involving the addition of the anionic center to the pyridine ring, followed by elimination. researchgate.net This pathway provides a valuable method for the synthesis of aryl pyridyl carbinols, which are important structural motifs in various biologically active compounds. researchgate.net The reaction has been studied for various 2-benzyloxypyridine derivatives, demonstrating its utility in generating molecular complexity from relatively simple starting materials. clockss.orgwvu.edu

Electrophilic Reactivity of the Pyridine Nucleus (as a Building Block)

The pyridine ring in 2-benzyloxy-5-iodopyridine is generally electron-deficient, a characteristic that typically deactivates it towards electrophilic aromatic substitution. However, the benzyloxy group at the 2-position can influence the regioselectivity of such reactions. The iodine atom at the 5-position is a versatile functional group that can be readily transformed through various cross-coupling reactions, making the compound a useful building block in synthetic chemistry. netascientific.com

The iodine atom can be substituted through palladium-catalyzed reactions such as Suzuki, Stille, and cyanation reactions. vulcanchem.comrsc.org For instance, in Suzuki-Miyaura coupling, the iodine atom can be replaced with an aryl or vinyl group by reacting with a boronic acid in the presence of a palladium catalyst. chinesechemsoc.org Similarly, Stille coupling allows for the introduction of various organostannane reagents.

Nucleophilic Reactivity with Specific Reagents (e.g., Organometallic Reagents)

The primary site for nucleophilic attack on the 2-benzyloxy-5-iodopyridine molecule is the carbon atom bonded to the iodine. Organometallic reagents, such as Grignard reagents and organolithium compounds, can participate in metal-halogen exchange or coupling reactions at this position.

For example, treatment with organolithium reagents can lead to the formation of a 5-lithiated pyridine species, which can then be quenched with various electrophiles to introduce new functional groups at the 5-position. acs.org Grignard reagents can also be used in cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, to form new carbon-carbon bonds. chemie-brunschwig.chresearchgate.net

Furthermore, copper-catalyzed reactions have been explored for the trifluoromethylation of alkoxy-iodopyridines, including 2-benzyloxy-5-iodopyridine. nih.gov This reaction introduces a trifluoromethyl group, a common motif in medicinal chemistry, onto the pyridine ring.

Exploration of Other Directed Functionalization Methodologies

Beyond traditional cross-coupling and nucleophilic substitution reactions, other directed functionalization methods have been investigated to modify 2-benzyloxy-5-iodopyridine and related structures.

One such approach is directed ortho-metalation, where a directing group on the pyridine ring guides the deprotonation of an adjacent position by a strong base, allowing for subsequent functionalization. While the benzyloxy group itself is not a strong directing group, its presence can influence the electronic properties of the ring and potentially be leveraged in more complex functionalization strategies.

Another area of exploration is C-H bond functionalization. acs.org This modern synthetic strategy aims to directly convert C-H bonds into new functional groups, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. Research in this area could lead to novel ways to functionalize the pyridine ring of 2-benzyloxy-5-iodopyridine at positions other than those bearing the iodine or benzyloxy groups.

Additionally, palladium-catalyzed carbonylative coupling reactions represent a powerful tool for converting aryl halides into carboxylic acid derivatives and other carbonyl compounds. mdpi.com This methodology could be applied to 2-benzyloxy-5-iodopyridine to introduce carbonyl-containing functionalities.

Applications of 2 Benzyloxy 5 Iodopyridine in Complex Molecule Synthesis

As a Key Building Block for Heterocyclic Scaffolds

The dual functionality of 2-Benzyloxy-5-iodopyridine makes it an excellent starting material for the synthesis of complex, fused heterocyclic systems. The iodine atom at the 5-position provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, typically through transition-metal-catalyzed cross-coupling reactions. This reactivity is fundamental to intramolecular cyclization strategies, leading to the assembly of bicyclic and polycyclic scaffolds.

For instance, the synthesis of furo[3,2-b]pyridines, a scaffold found in compounds with potential biological activity, can utilize 2-benzyloxy-5-iodopyridine. researchgate.net The general approach involves the introduction of a side chain at the 5-position via the iodo group, which is then cyclized onto the pyridine (B92270) ring. The benzyloxy group at the 2-position stabilizes the pyridine ring and can be removed in a later step to reveal a pyridone or be part of the final structure. Palladium-catalyzed reactions like the Sonogashira coupling are instrumental in these transformations, allowing for the construction of the fused ring system under relatively mild conditions. researchgate.net Similarly, this building block is a precursor for creating other important heterocyclic cores, such as imidazo[4,5-b]pyridines, which are significant in medicinal chemistry. mdpi.com

| Heterocyclic Scaffold | Synthetic Strategy | Key Reaction Type | Reference |

| Furo[3,2-b]pyridines | Intramolecular cyclization following substitution at the 5-iodo position. | Palladium-catalyzed coupling (e.g., Sonogashira, Heck). | researchgate.net |

| Imidazo[4,5-b]pyridines | Multi-step synthesis involving functionalization and subsequent ring closure. | Condensation and cross-coupling reactions. | mdpi.com |

| Pyrrolo[2,3-b]pyridines | Palladium-catalyzed heteroannulation of a derivatized 2-amino-3-iodopyridine (B10696) precursor. | Palladium-catalyzed heteroannulation. | researchgate.net |

Precursor for Diversely Substituted Pyridine Derivatives

2-Benzyloxy-5-iodopyridine is a valuable precursor for generating a diverse library of substituted pyridine derivatives. sci-hub.se The iodine atom at the 5-position is a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. This allows chemists to systematically modify the pyridine core to explore structure-activity relationships in drug discovery or to tune the electronic properties of materials.

Common transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups. mdpi.com

Stille Coupling: Reaction with organostannanes to form carbon-carbon bonds. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents. researchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form aminopyridines.

Trifluoromethylation: Copper-catalyzed reactions can introduce a trifluoromethyl (CF3) group, a common modification in medicinal chemistry to enhance metabolic stability and bioavailability. nih.gov

The benzyloxy group serves as a robust protecting group for the 2-hydroxy functionality, which is stable under many coupling conditions but can be readily removed via hydrogenolysis when needed. vulcanchem.com This dual reactivity allows for sequential functionalization at different positions of the pyridine ring.

| Reaction Type | Reagent/Catalyst System | Substituent Introduced at C-5 | Resulting Derivative Class | Reference |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid | Aryl, Heteroaryl | 5-Aryl-2-benzyloxypyridines | mdpi.com |

| Trifluoromethylation | CuI, Phenanthroline, TMS-CF3 | Trifluoromethyl (-CF3) | 2-Benzyloxy-5-(trifluoromethyl)pyridine | nih.gov |

| Iodo-Magnesium Exchange | i-PrMgCl | Various electrophiles | 5-Substituted-2-benzyloxypyridines | researchgate.net |

| Aminocarbonylation | Pd(0) catalyst, CO, Amine | Carboxamide | 2-Benzyloxy-5-carboxamidopyridine | researchgate.netmdpi.com |

Integration into Multi-Step Organic Synthesis Pathways

The strategic utility of 2-Benzyloxy-5-iodopyridine is most evident in its integration into complex, multi-step synthesis pathways. libretexts.orgsyrris.jp In the total synthesis of natural products and pharmaceutical agents, intermediates must offer predictable reactivity and functional group compatibility. 2-Benzyloxy-5-iodopyridine meets these criteria, allowing for its seamless incorporation into lengthy synthetic sequences.

An example of its application is in the synthesis of complex bioactive molecules where a substituted pyridone core is required. The synthesis can begin by using the iodo group for a key bond-forming reaction to build the carbon skeleton. The benzyloxy group protects the pyridone oxygen throughout several subsequent steps. In the final stages of the synthesis, the benzyl (B1604629) group is cleaved to unmask the hydroxyl group, which may be crucial for the molecule's biological activity or for tautomerization to the pyridone form. This strategic protection-deprotection sequence is a cornerstone of modern organic synthesis. libretexts.org Its role as a building block has been noted in the synthesis of intermediates for potent anticancer agents and HIV-1 integrase inhibitors. mdpi.comresearchgate.net

Potential in Catalysis (e.g., as Ligand Precursors or Components)

The pyridine framework is a privileged structure in coordination chemistry and is frequently used in the design of ligands for asymmetric catalysis. beilstein-journals.org 2-Benzyloxy-5-iodopyridine serves as an excellent precursor for crafting specialized ligands. The reactive iodine handle allows for the introduction of other coordinating atoms, such as phosphorus, nitrogen, or sulfur, through cross-coupling reactions.

For example, the iodo group can be displaced to introduce a phosphine (B1218219) moiety, leading to the formation of a P,N-type bidentate ligand. Such ligands are highly sought after in transition-metal catalysis for reactions like hydrogenation, hydroformylation, and cross-coupling. mdpi.com The benzyloxy group can be retained or modified to fine-tune the steric and electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the metal complex it forms. The development of Pyridinooxazoline (PyOx) ligands, a prominent class used in asymmetric catalysis, often starts from functionalized pyridine precursors. beilstein-journals.org While direct use of 2-Benzyloxy-5-iodopyridine as a ligand is uncommon, its value lies in its potential to be readily converted into more complex and catalytically active structures.

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation Methodologies, Not Data

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Benzyloxy-5-iodopyridine, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: Proton NMR spectra are fundamental for identifying the number and connectivity of hydrogen atoms. For 2-Benzyloxy-5-iodopyridine, the ¹H NMR spectrum, typically recorded on a 500 MHz spectrometer in a solvent like DMSO-d6, reveals characteristic signals. mdpi.comnih.gov For instance, the proton on the pyridine (B92270) ring at the 3-position typically appears as a doublet, while the proton at the 6-position also presents as a doublet due to coupling with the adjacent proton. nih.gov The benzylic protons of the benzyloxy group usually appear as a singlet, and the protons of the phenyl ring exhibit a multiplet pattern. mdpi.comnih.gov

¹³C NMR: Carbon-13 NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In the ¹³C NMR spectrum of 2-Benzyloxy-5-iodopyridine, distinct signals correspond to each unique carbon atom in the pyridine and benzene (B151609) rings, as well as the benzylic carbon. mdpi.comnih.gov The chemical shifts of these carbons are influenced by the electronegativity of adjacent atoms (iodine, oxygen, nitrogen) and the aromatic ring currents. organicchemistrydata.org Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. organicchemistrydata.org

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of 2-Benzyloxy-5-iodopyridine.

High-Resolution Mass Spectrometry (HRMS): HRMS, often utilizing an electrospray ionization (ESI) source, provides a highly accurate mass measurement of the protonated molecule ([M+H]⁺). mdpi.comnih.gov This precision allows for the unambiguous determination of the molecular formula. For 2-Benzyloxy-5-iodopyridine (C₁₂H₁₀INO), the calculated mass of the protonated ion is 311.9880 m/z, and experimental findings closely match this value, confirming the elemental composition. mdpi.comnih.gov Low-resolution mass spectrometry can also be performed, often in conjunction with gas chromatography, using techniques like electron ionization (EI). mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in 2-Benzyloxy-5-iodopyridine. numberanalytics.com The IR spectrum is typically divided into the functional group region (1500-4000 cm⁻¹) and the fingerprint region (400-1500 cm⁻¹), the latter being unique to the molecule as a whole. numberanalytics.com

Key vibrational frequencies for 2-Benzyloxy-5-iodopyridine would include:

C-O-C stretching: The ether linkage of the benzyloxy group gives rise to characteristic stretches.

Aromatic C=C stretching: Vibrations within the pyridine and benzene rings appear in the 1400-1600 cm⁻¹ region. copbela.org

C-H stretching: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyloxy CH₂ group appear below 3000 cm⁻¹. copbela.org

C-I stretching: The carbon-iodine bond vibration would be found in the lower frequency region of the spectrum.

While specific IR data for 2-Benzyloxy-5-iodopyridine is not detailed in the provided search results, the technique is fundamental for confirming the presence of its key functional moieties.

X-ray Crystallography for Molecular Conformation and Solid-State Structure

For a successful X-ray crystallographic analysis, a high-quality single crystal of the compound is required. glycoforum.gr.jp The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions can be determined. numberanalytics.com This method would unambiguously confirm the planar structure of the pyridine and benzene rings and the spatial orientation of the benzyloxy group relative to the iodopyridine core. Although a specific crystal structure for 2-Benzyloxy-5-iodopyridine was not found in the search results, this technique remains the gold standard for absolute structure determination.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification and purity assessment of 2-Benzyloxy-5-iodopyridine.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is used for the purification of the compound. mdpi.comnih.gov A common method involves using a C18 column with a gradient elution system, for example, acetonitrile (B52724) and ammonium (B1175870) hydrocarbonate. mdpi.comnih.gov Analytical HPLC, often coupled with a UV detector, is employed to determine the purity of the final product, with purities often exceeding 95%. mdpi.comnih.gov

Flash Chromatography: This technique is frequently used for the purification of reaction intermediates and the final product on a larger scale. mdpi.comnih.gov It typically involves using silica (B1680970) gel as the stationary phase and a solvent system such as a mixture of heptane (B126788) and ethyl acetate. mdpi.com

Gas Chromatography (GC): GC can be utilized for purity analysis, often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components in a mixture. mdpi.com

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. semanticscholar.org

Theoretical and Computational Investigations of 2 Benzyloxy 5 Iodopyridine

Quantum Chemical Calculations of Electronic Structure

The electronic structure of 2-benzyloxy-5-iodopyridine is pivotal to understanding its reactivity. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer significant insights into the distribution of electrons and the nature of molecular orbitals within the molecule.

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. Typically, a hybrid functional such as B3LYP is paired with a suitable basis set, for instance, 6-311++G(d,p), to accurately model the electronic environment of the molecule. For heavier atoms like iodine, effective core potentials such as LANL2DZ are often employed to simplify calculations while maintaining accuracy.

A key aspect of the electronic structure is the distribution of electron density, which can be quantified through Mulliken atomic charges. In a molecule like 2-benzyloxy-5-iodopyridine, the nitrogen atom in the pyridine (B92270) ring is expected to possess a significant negative charge due to its high electronegativity, making it a potential site for electrophilic attack. Conversely, the carbon atoms, particularly those bonded to the electronegative nitrogen and oxygen atoms, will exhibit positive charges. The iodine atom, being a large and polarizable halogen, will also influence the charge distribution across the aromatic ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For analogous compounds like 3-bromo-2-hydroxypyridine (B31989), DFT calculations have shown a HOMO energy of approximately -7.467 eV and a LUMO energy of -0.682 eV, resulting in an energy gap of 6.785 eV. It is anticipated that 2-benzyloxy-5-iodopyridine would exhibit a similar HOMO-LUMO gap, indicating a stable yet reactive molecule. The HOMO is expected to be localized primarily on the pyridine ring and the benzyloxy group, while the LUMO would likely be distributed over the pyridine ring, with significant contributions from the carbon-iodine bond, highlighting its potential role in nucleophilic substitution reactions.

Table 1: Calculated Electronic Properties of an Analogous Substituted Pyridine (3-Bromo-2-hydroxypyridine)

| Property | Value |

| HOMO Energy | -7.467 eV |

| LUMO Energy | -0.682 eV |

| HOMO-LUMO Energy Gap | 6.785 eV |

Data is for 3-bromo-2-hydroxypyridine as a representative analogue.

Computational Studies on Reaction Mechanisms (e.g., Cross-Coupling Transition States)

The iodine substituent at the 5-position of the pyridine ring makes 2-benzyloxy-5-iodopyridine an excellent substrate for various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. Computational studies are invaluable for elucidating the intricate mechanisms of these transformations, particularly in identifying and characterizing the transition states of the key elementary steps.

The Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond, is a prime example. The catalytic cycle, typically involving a palladium catalyst, consists of three main steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can model the energy profile of this entire cycle.

Oxidative Addition: This is often the rate-determining step, where the palladium(0) catalyst inserts into the carbon-iodine bond of 2-benzyloxy-5-iodopyridine. Computational modeling of this step involves locating the transition state structure and calculating its activation energy. The benzyloxy group at the 2-position can influence the rate of this step through both electronic and steric effects.

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. The mechanism of this step can be complex, often involving a base, and computational studies can help to clarify the role of the base and the structure of the key intermediates and transition states.

Reductive Elimination: This is the final step where the new carbon-carbon bond is formed, and the palladium(0) catalyst is regenerated. The geometry of the palladium complex is crucial in this step, and computational analysis can provide insights into the steric and electronic factors that promote this bond formation.

Table 2: Representative Calculated Activation Energies for a Suzuki-Miyaura Coupling Reaction

| Reaction Step | Activation Energy (kcal/mol) |

| Oxidative Addition | 15-20 |

| Transmetalation | 10-15 |

| Reductive Elimination | 5-10 |

These are representative values for a generic Suzuki-Miyaura reaction and are intended for illustrative purposes.

Analysis of Reactivity and Regioselectivity through Computational Models

Computational models are powerful tools for predicting the reactivity and regioselectivity of organic molecules. For 2-benzyloxy-5-iodopyridine, these models can help to rationalize its behavior in various chemical reactions.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map of 2-benzyloxy-5-iodopyridine would be expected to show a region of negative potential around the nitrogen atom, making it susceptible to attack by electrophiles. Conversely, regions of positive potential would be located around the hydrogen atoms and the carbon atom attached to the iodine, indicating sites for potential nucleophilic attack.

Fukui functions are another important concept derived from DFT that can be used to predict the local reactivity of a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most electrophilic and nucleophilic sites within the molecule. For 2-benzyloxy-5-iodopyridine, the analysis of Fukui functions would likely confirm the pyridine nitrogen as a primary site for electrophilic attack and the carbon atom bearing the iodine as a key site for nucleophilic attack in cross-coupling reactions.

Future Research Directions and Outlook

Emerging Synthetic Strategies for 2-Benzyloxy-5-iodopyridine and its Analogs

Traditional syntheses of 2-benzyloxy-5-iodopyridine and its analogs often involve multi-step sequences. google.com Future research is geared towards developing more efficient and streamlined one-pot procedures. Recent advancements in the synthesis of disubstituted 1,3,4-oxadiazoles using copper(I) iodide and cesium carbonate could be adapted to simplify the production of 2-benzyloxy-5-iodopyridine, potentially reducing the number of purification steps required. vulcanchem.com

Furthermore, the development of novel strategies for the synthesis of amino-substituted 2-pyridones, utilizing microwave-promoted Buchwald-Hartwig amination, presents another promising avenue. researchgate.net This high-speed synthesis could be adapted for the efficient production of various functionalized 2-benzyloxypyridine analogs. researchgate.net The exploration of three-component reactions, such as those involving alkoxyallenes, nitriles, and carboxylic acids to form pyridin-4-ols, could also inspire new routes to substituted pyridines, including analogs of 2-benzyloxy-5-iodopyridine. chim.it

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of the iodopyridine moiety is a key area for future exploration. The development of mild and general catalytic systems for the radical conjugate addition of nitrogen heterocycles to electron-poor alkenes opens up new possibilities for the functionalization of 2-benzyloxy-5-iodopyridine. rsc.orgrsc.org These methods, which utilize stable aryl radical precursors and commercially available catalysts, offer a regioselective approach to complex pyridine-containing products. rsc.orgrsc.org

Visible-light photoredox catalysis is another burgeoning field with significant potential. researchgate.net While many current systems rely on expensive iridium or ruthenium catalysts, research into more sustainable copper-based photocatalysts is gaining traction. researchgate.net These systems could enable challenging carbon-carbon and carbon-heteroatom bond formations under mild conditions, expanding the toolkit for modifying 2-benzyloxy-5-iodopyridine. researchgate.net Additionally, iron-nickel dual-catalysis presents a new engine for olefin functionalization, offering a highly Markovnikov-selective hydroarylation that tolerates a wide range of arenes and heteroarenes, including pyridines. nih.gov

Advancements in Directed Synthetic Applications for Complex Architectures

The 2-benzyloxy-5-iodopyridine scaffold is a valuable building block for constructing complex molecules. The iodine atom facilitates cross-coupling reactions like Suzuki and Stille, enabling the formation of biaryl structures common in pharmaceuticals. vulcanchem.com The benzyloxy group, on the other hand, can be readily removed to reveal a pyridone, a key pharmacophore in many biologically active compounds. nih.gov

Future research will likely focus on leveraging these features for the synthesis of increasingly complex and biologically relevant architectures. For instance, the precise skeletal remodeling of pyridine (B92270) scaffolds through energy-transfer-catalyzed rearrangements allows for the construction of intricate three-membered ring structures and the postsynthetic modification of complex drugs. chinesechemsoc.org This approach could be applied to derivatives of 2-benzyloxy-5-iodopyridine to generate novel molecular frameworks. Furthermore, methods for precise atom pair swaps in pyridine scaffolds offer a powerful tool for converting a C=N bond into a C=C bond under mild, catalyst-free conditions, enabling the synthesis of complex structures that were previously difficult to access. bioascent.com

Interdisciplinary Research Opportunities Utilizing Pyridine Scaffolds

The versatility of the pyridine scaffold lends itself to a wide range of interdisciplinary research opportunities. researchgate.netresearchgate.net Pyridine derivatives are integral to the development of new pharmaceuticals, with applications in areas such as anticancer agents, antiviral drugs, and treatments for diabetes and tuberculosis. nih.govvulcanchem.comjchemrev.com The unique electronic properties of pyridines also make them attractive for applications in materials science, such as in the development of corrosion inhibitors and photocatalytic systems. acs.orgresearchgate.net

The ability to functionalize the pyridine ring at various positions, as exemplified by the chemistry of 2-benzyloxy-5-iodopyridine, allows for the fine-tuning of a molecule's properties for specific applications. Future collaborations between synthetic chemists, medicinal chemists, materials scientists, and biologists will be crucial for fully realizing the potential of this versatile heterocyclic system.

Q & A

Q. What is the synthetic route for 2-Benzyloxy-5-iodopyridine, and what are the critical reaction conditions?

The compound is synthesized via nucleophilic substitution using 2-chloro-5-iodopyridine and benzyl alcohol as starting materials. Key conditions include:

- Stoichiometry : 10 mmol benzyl alcohol (2 equivalents) per 5 mmol 2-chloro-5-iodopyridine.

- Purification : Preparative HPLC with a C18 column, employing a gradient elution of ammonium hydrocarbonate buffer and acetonitrile (5–95%).

- Yield : 66.1% after purification.

This method avoids harsh conditions, making it suitable for iodine-containing intermediates .

Q. How is the structure of 2-Benzyloxy-5-iodopyridine confirmed experimentally?

Characterization relies on spectroscopic and spectrometric methods:

Q. What are the primary applications of 2-Benzyloxy-5-iodopyridine in organic synthesis?

The compound serves as a versatile building block for:

- Nucleophilic substitutions : Introduction of azido, amino, or thiocyanato groups at the iodopyridine position.

- Cross-coupling reactions : Suzuki-Miyaura or Ullmann-type couplings to install aryl/heteroaryl groups.

- Oxidation/Reduction : Conversion to benzaldehyde derivatives or piperidine analogs.

These applications derive from its reactive iodine and benzyl-protected oxygen moieties .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 2-Benzyloxy-5-iodopyridine to improve yield?

Key challenges include competing side reactions (e.g., over-alkylation) and purification inefficiencies . Optimization strategies:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.

- Catalyst screening : Base catalysts (e.g., K₂CO₃) could improve substitution efficiency.

- HPLC gradient tuning : Adjusting the acetonitrile/buffer ratio may enhance separation of byproducts.

Methodological iteration and kinetic studies are recommended to balance yield and purity .

Q. What crystallographic methods are suitable for resolving the structure of 2-Benzyloxy-5-iodopyridine?

Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL/SHELXS) is ideal for high-resolution structural determination. Steps include:

- Data collection : High-quality crystals mounted on a diffractometer.

- Refinement : Iterative cycles using SHELXL to model atomic positions and thermal parameters.

- Validation : R-factor analysis and electron density maps to confirm accuracy.

This approach is robust for iodine-containing compounds due to heavy-atom effects .

Q. How should researchers address contradictory spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR peaks or MS fragments) require:

- Multi-technique validation : Cross-check with ¹H NMR, IR, and elemental analysis.

- Impurity profiling : Use HPLC-MS to identify byproducts or unreacted starting materials.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values.

If ambiguity persists, X-ray crystallography provides definitive structural confirmation .

Q. What mechanistic insights govern the reactivity of 2-Benzyloxy-5-iodopyridine in cross-coupling reactions?

The iodine atom acts as a directing group and leaving group in metal-catalyzed reactions:

- Suzuki-Miyaura : Pd(0)-catalyzed coupling with boronic acids, where iodine is replaced by the aryl group.

- Ullmann coupling : Cu-mediated coupling with amines or thiols.

Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) can elucidate the role of the benzyloxy group in stabilizing transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.